molecular formula C29H26N2O8 B3009594 N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866345-29-1

N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B3009594
CAS No.: 866345-29-1
M. Wt: 530.533
InChI Key: QSUOTCAKVWVWIZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dioxolo ring, and multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via cyclization reactions involving appropriate precursors.

    Functional Group Modifications:

    Final Coupling: The final step involves coupling the modified quinoline core with the acetamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit topoisomerase enzymes, similar to camptothecin derivatives, causing DNA damage and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: An alkaloid with a similar quinoline core, known for its anticancer properties.

    Etoposide: Another topoisomerase inhibitor with a different core structure but similar mechanism of action.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O8/c1-4-37-19-7-5-17(6-8-19)28(33)23-14-31(24-13-26-25(38-16-39-26)12-22(24)29(23)34)15-27(32)30-18-9-20(35-2)11-21(10-18)36-3/h5-14H,4,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUOTCAKVWVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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